molecular formula C15H14O2 B1597596 Methyl 4-(2-methylphenyl)benzoate CAS No. 89900-99-2

Methyl 4-(2-methylphenyl)benzoate

Cat. No. B1597596
CAS RN: 89900-99-2
M. Wt: 226.27 g/mol
InChI Key: WBJSBOHFQLCHGX-UHFFFAOYSA-N
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Description

Methyl 4-(2-methylphenyl)benzoate, also known as methyl 4-isobutylphenyl benzoate, is a chemical compound that belongs to the family of benzoates. It is widely used in various industries, including pharmaceuticals, perfumes, and cosmetics.

Scientific Research Applications

Mesophase Behaviour Analysis

Methyl 4-(2-methylphenyl)benzoate has been studied for its impact on mesophase behavior. Naoum et al. (2015) investigated the effects of lateral methyl substitution on aryl 4-alkoxyphenylazo benzoates. Their study revealed insights into steric, mesomeric, and polarisability effects on mesophase behavior, potentially useful in liquid crystal technology (Naoum et al., 2015). Similarly, Ahmed et al. (2019) explored Schiff base/ester liquid crystals with different lateral substituents, including the effects on mesophase behavior and stability, offering implications for material science applications (Ahmed et al., 2019).

Molecular Synthesis and Structural Analysis

The synthesis and structural characterization of compounds related to methyl 4-(2-methylphenyl)benzoate have been subjects of research. For instance, Lou Hong-xiang (2012) focused on synthesizing methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an important intermediate in the synthesis of bisbibenzyls, highlighting the significance in organic synthesis (Lou Hong-xiang, 2012). Meyer et al. (2003) provided structural characterizations of oxadiazolic systems used as spacers in angiotensin II receptor antagonists, contributing to medicinal chemistry (Meyer et al., 2003).

Applications in Chemosensors

The potential applications of methyl 4-(2-methylphenyl)benzoate derivatives in chemosensors have been investigated. Ma et al. (2013) reported the creation of novel anion sensors utilizing compounds like methyl 4-(5-(5-chloro-2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl) benzoate, indicating their importance in analytical chemistry (Ma et al., 2013).

Photophysical Properties

Research has also been conducted on the photophysical properties of methyl 4-(2-methylphenyl)benzoate derivatives. Kim et al. (2021) studied the photophysical properties of methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate, offering insights into luminescence and quantum yield, relevant in photonics and material science (Kim et al., 2021).

properties

IUPAC Name

methyl 4-(2-methylphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-5-3-4-6-14(11)12-7-9-13(10-8-12)15(16)17-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJSBOHFQLCHGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90362644
Record name Methyl 4-(2-methylphenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-methylphenyl)benzoate

CAS RN

89900-99-2
Record name Methyl 4-(2-methylphenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl 4-chlorobenzoate (172 mg, 1.01 mmol) reacted with 2-methylphenylboronic acid (210 mg, 1.54 mmol) using 1/2 mol % of Pd(dba)2/Ph5FcP(t-Bu)2 and KF (190 mg, 3.39 mmol) in THF at 100° C. to give the title compound (209 mg, 92%) as a colorless oil: 1H-NMR (400 MHz, CDCl3): δ 8.13 (d, 2H, J=8.24 Hz), 7.44 (d, 2H, J=8.20 Hz), 7.33-7.25 (m, 4H), 3.98 (s, 3H), 2.30 (s, 3H). 13C{1H}-NMR (100 MHz, CDCl3): δ 166.98, 146.69, 140.79, 135.10, 130.44, 129.47, 129.36, 129.21, 128.53, 127.78, 125.85, 52.06, 20.33. GC/MS(EI): m/z 226 (M+), 195, 165, 152. Anal. Calcd for C15H14O2: C, 79.62; H, 6.24. Found C, 79.33; H, 6.26.
Quantity
172 mg
Type
reactant
Reaction Step One
Quantity
210 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(dba)2 Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
190 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
92%

Synthesis routes and methods II

Procedure details

A 2 L three-necked 24/40 round-bottom flask equipped with a mechanical stirrer, a 500 mL constant pressure addition funnel with a nitrogen inlet at the top, and a septum was flame dried, cooled and then charged with a solution of 70.00 g (0.409 mol) of o-bromotoluene in 350 mL of anhydrous tetrahydrofuran under a nitrogen atmosphere. The solution was stirred and cooled to -78° C. and 481 mL (0..818 mol) of a 1.7M solution of t-butyllithium in pentane was added via the addition funnel over 45 minutes. When the addition was complete, the cooling bath was removed and the reaction mixture was stirred for 45 minutes and allowed to warm to room temperature. The dropping funnel was next charged with 409 mL (0.409 mol) of a 1.0M solution of zinc chloride in diethylether which was added to the reaction mixture over a 20 minute period. A separate 2 L three-necked 24/40 round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet and a septum, was flame dried, cooled and then charged with 8.93 g (13.7 mmol) of bis(triphenylphosphine)nickel(II) chloride, 58.71 g (0.273 mol) of methyl-2-bromobenzoate and 450 mL of anhydrous tetrahydrofuran under a nitrogen atmosphere. The suspension of the tolylzinc chloride was then transferred to the second flask via a wide diameter cannula. The reaction mixture was stirred an additional 45 minutes at room temperature, then most of the tetrahydrofuran was removed on a rotary evaporator. The resulting oil was partitioned between ethyl acetate (500 mL) and water (300 mL). The organic layer was washed successively with water, 5% hydrochloric acid, water, and brine, then dried (MgSO4), filtered and evaporated. The residual oil was purified on a Waters Prep 500 HPLC (2 silica packs) eluted with 1.5% ethyl acetate-hexane in eleven separate runs (mixed fractions recycled, 10 g per injection). The purified fractions were evaporated and freed of residual solvent in vacuo to afford 53.42 g (74%) of a colorless oil which had.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
tolylzinc chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
58.71 g
Type
reactant
Reaction Step Four
Quantity
8.93 g
Type
catalyst
Reaction Step Four
Quantity
450 mL
Type
solvent
Reaction Step Four
Yield
74%

Synthesis routes and methods III

Procedure details

Quantity
0.25 mmol
Type
reactant
Reaction Step One
[Compound]
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Reaction Step Two
Quantity
0 mmol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Dodo, A Aoyama, T Noguchi-Yachide… - Bioorganic & medicinal …, 2008 - Elsevier
Liver X receptors (LXR), which were originally reported as oxysterol-activated nuclear receptors, were recently found to recognize glucose as a physiological ligand. On this basis, we …
Number of citations: 40 www.sciencedirect.com

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